(2-(3-Chlorophenyl)thiazol-4-yl)methanamine
Description
Properties
IUPAC Name |
[2-(3-chlorophenyl)-1,3-thiazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2S/c11-8-3-1-2-7(4-8)10-13-9(5-12)6-14-10/h1-4,6H,5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIMHDSIFDCEDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC(=CS2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383363 | |
| Record name | (2-(3-Chlorophenyl)thiazol-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
775579-08-3 | |
| Record name | (2-(3-Chlorophenyl)thiazol-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of (2-(3-Chlorophenyl)thiazol-4-yl)methanamine typically involves:
- Construction of the thiazole ring with the 3-chlorophenyl substituent at the 2-position.
- Introduction of the methanamine group at the 4-position of the thiazole ring.
The key synthetic steps often include:
- Formation of thiazole via cyclization reactions involving α-haloketones or α-halo carbonyl compounds and thiourea or related sulfur-nitrogen reagents.
- Functional group transformations to install the methanamine substituent, often through reduction or amination reactions.
Preparation via α-Haloketone and Thiourea Cyclization
One well-established method for thiazole synthesis involves the reaction of an α-haloketone with thiourea, followed by functional group modifications.
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1. α-Haloketone synthesis | Halogenation of 3-chlorophenyl ketone | Introduction of halogen (e.g., bromine) at α-position to carbonyl group of 3-chlorophenyl ketone |
| 2. Thiazole ring formation | Reaction of α-haloketone with thiourea in refluxing ethanol or methanol | Cyclization to form 2-(3-chlorophenyl)thiazol-4-one intermediate |
| 3. Reduction or amination | Conversion of thiazol-4-one to methanamine derivative | Reduction of carbonyl to methanamine via reductive amination or other amine-introducing methods |
This approach is supported by classical heterocyclic synthesis literature and is adaptable to various substituted phenyl groups, including 3-chlorophenyl.
Peptide Coupling and Amide Intermediate Route
A more modern approach, especially in medicinal chemistry, involves:
- Starting from ethyl 2-amino-4-carboxylate thiazole derivatives.
- Protecting amino groups with tert-butoxycarbonyl (Boc).
- Hydrolyzing esters to acids.
- Coupling acids with amines (e.g., methylamine, benzylamine) using peptide coupling agents like EDCI and HOBt.
- Deprotection steps to yield free amines.
This method is detailed in research focused on 2-amino-thiazole-4-carboxamides synthesis, where the amine at the 4-position is introduced via amide bond formation followed by deprotection and further functionalization.
| Reagents | Purpose |
|---|---|
| Di-tert-butyl dicarbonate (Boc2O) | Amino protection |
| EDCI, HOBt, DIPEA | Peptide coupling agents for amide bond formation |
| Piperidine in DMF | Boc deprotection |
| Amines (e.g., methylamine) | Nucleophilic amine source |
This approach allows for structural diversity and precise control over substitution patterns, including the 3-chlorophenyl group on the thiazole ring.
Patent-Described Methods Involving Acid-Base Workups and Boc Protection
Patent WO2016132378A2 describes preparation methods involving:
- Acidic treatment (e.g., concentrated HCl) of precursor compounds.
- Heating in methanol or other solvents at elevated temperatures (80–85°C) for several hours.
- Addition of toluene and filtration steps.
- Basification with aqueous sodium carbonate.
- Use of triethylamine and di-tert-butyl dicarbonate (DiBOC) for amine protection.
- Solvent removal under reduced pressure to isolate the target compound.
This method emphasizes careful control of reaction pH, temperature, and protection/deprotection strategies to obtain high yields of thiazole-based amines.
Alternative Cyclization Using Hydrazone and Sulfur Sources
Supporting information from synthetic organic chemistry literature shows alternative cyclization methods to form thiazole rings:
- Formation of N-tosylhydrazones from ketones and hydrazine derivatives.
- Cyclization with sulfur sources (e.g., elemental sulfur) and oxidants (e.g., K2S2O8) under heating.
- Purification by extraction and chromatography.
Though this method is more general for 1,2,3-thiadiazoles, it exemplifies the diversity of sulfur-nitrogen heterocycle formation strategies that can be adapted for thiazole synthesis.
Comparative Summary Table of Preparation Methods
| Method | Key Steps | Reagents | Advantages | Limitations |
|---|---|---|---|---|
| α-Haloketone + Thiourea Cyclization | Halogenation → Cyclization → Reduction/Amination | α-Haloketone, Thiourea, Reducing agents | Straightforward, classical approach | Requires halogenation step, possible side reactions |
| Peptide Coupling Route | Boc protection → Ester hydrolysis → Amide coupling → Deprotection | Boc2O, EDCI, HOBt, Piperidine, Amines | High selectivity, modular synthesis | Multi-step, requires protection/deprotection |
| Patent Acid-Base & Boc Protection | Acid treatment → Heating → Basification → Boc protection | Conc. HCl, Methanol, Toluene, Triethylamine, DiBOC | Scalable, well-documented | Requires careful pH and temperature control |
| Hydrazone Cyclization | Hydrazone formation → Sulfur cyclization → Purification | Ketones, Hydrazine, Sulfur, Oxidants | Versatile for sulfur heterocycles | More complex, less direct for thiazoles |
Research Findings and Optimization Notes
- The Boc protection and peptide coupling strategy allows for the introduction of various amines, enabling structure-activity relationship (SAR) studies in drug discovery.
- Acid-base workup methods from patents ensure high purity and yield by controlling the reaction environment and employing solvent partitioning techniques.
- The choice of solvents (methanol, toluene, dichloromethane) and temperature profiles critically influences the reaction kinetics and product isolation efficiency.
- Use of coupling reagents like EDCI and HOBt enhances amide bond formation efficiency, reducing side products.
- Deprotection steps using piperidine are mild and efficient, preserving sensitive functional groups.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methanamine group (-CH2NH2) undergoes nucleophilic substitution, particularly in reactions with:
-
Alkyl halides : Forms secondary or tertiary amines.
-
Acyl chlorides : Produces amides through N-acylation.
-
Sulfonyl chlorides : Yields sulfonamides.
Example Reaction with Acetyl Chloride :
Conditions: Base (e.g., pyridine), room temperature, inert solvent (e.g., DCM) .
Electrophilic Aromatic Substitution (EAS)
The thiazole ring directs electrophiles to the 5-position due to its electron-rich nature, while the chlorophenyl group influences regioselectivity via resonance and inductive effects. Common EAS reactions include:
Oxidation and Reduction
-
Oxidation : The primary amine group oxidizes to a nitro group using KMnO₄/H₂SO₄, forming (2-(3-Chlorophenyl)thiazol-4-yl)nitromethane .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole ring to a thiazolidine derivative, altering bioactivity.
Coordination Chemistry
The amine and thiazole nitrogen atoms act as ligands for metal ions. Example complexes include:
-
Cu(II) Complex : Forms a square-planar geometry, enhancing antimicrobial activity (MIC = 16 µg/mL against S. aureus) .
-
Fe(III) Complex : Exhibits redox activity in catalytic applications .
Ring-Opening and Rearrangement
Under strong acidic conditions (e.g., HCl, 100°C), the thiazole ring undergoes hydrolysis to form a β-ketoamide intermediate, which rearranges into a substituted pyridine .
Cross-Coupling Reactions
The chlorophenyl group participates in Suzuki-Miyaura coupling with aryl boronic acids:
Conditions: Pd catalyst, base (K₂CO₃), DMF/H₂O, 80°C .
Schiff Base Formation
Reacts with aldehydes/ketones to form imines, which are precursors for heterocyclic scaffolds:
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C10H10ClN2S
- Molecular Weight : 218.71 g/mol
- CAS Number : 690632-12-3
- IUPAC Name : [2-(3-chlorophenyl)-1,3-thiazol-4-yl]methanamine
The thiazole ring structure is significant for its role in biological activity, with the presence of chlorine and phenyl groups enhancing its pharmacological properties.
Anticancer Activity
Numerous studies have reported the anticancer potential of thiazole derivatives, including (2-(3-Chlorophenyl)thiazol-4-yl)methanamine. For instance:
- Synthesis of Thiazole Derivatives : Research indicates that thiazole compounds exhibit selective cytotoxicity against various cancer cell lines. One study demonstrated that a derivative showed an IC50 value of 23.30 mM against A549 human lung adenocarcinoma cells, indicating promising anticancer properties .
| Compound | Cell Line | IC50 (mM) |
|---|---|---|
| Thiazole Derivative | A549 | 23.30 ± 0.35 |
| Thiazole Hybrid | U251 | < 10 |
Anticonvulsant Properties
Thiazole derivatives have also been investigated for their anticonvulsant effects:
- Electroshock Seizure Test : Compounds containing thiazole moieties demonstrated significant anticonvulsant activity with median effective doses (ED50) ranging from 24.38 mg/kg to 88.23 mg/kg in various models .
Antioxidant Activity
The antioxidant properties of thiazole derivatives are noteworthy:
- Evaluation of Antioxidant Activity : Several synthesized thiazoles exhibited superior antioxidant activity compared to standard antioxidants, attributed to their ability to scavenge free radicals effectively .
Case Study 1: Anticancer Activity
A study synthesized a series of thiazole derivatives that were tested against various cancer cell lines. The results indicated that certain substitutions on the thiazole ring significantly enhanced anticancer activity, particularly with electron-withdrawing groups such as chlorine .
Case Study 2: Anticonvulsant Effects
In a controlled study involving animal models, a specific thiazole derivative was evaluated for its anticonvulsant efficacy using the maximal electroshock seizure test. The compound exhibited notable protection against induced seizures, suggesting its potential as a therapeutic agent for epilepsy .
Mechanism of Action
The mechanism of action of (2-(3-Chlorophenyl)thiazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
Heterocycle Modifications
Research Findings and Structure-Activity Relationships (SAR)
Substituent Position Effects :
Biological Activity :
- Thiazole derivatives with chlorophenyl groups exhibit moderate to strong antibacterial activity against Staphylococcus aureus and Escherichia coli (MIC: 8–32 µg/mL).
- The N-methylated derivative (1-[2-(3-chlorophenyl)thiazol-4-yl]-N-methylmethanamine) shows enhanced blood-brain barrier penetration in preclinical models.
Data Tables
Table 1: Physicochemical Properties
Biological Activity
The compound (2-(3-Chlorophenyl)thiazol-4-yl)methanamine , also known by its CAS number 775579-08-3, has garnered attention in recent years for its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action, supported by research findings and data tables.
Chemical Structure and Properties
The molecular formula of this compound is . It features a thiazole ring that is crucial for its biological activity, particularly in anticancer and antimicrobial applications. The presence of the chlorine atom on the phenyl group enhances its interaction with biological targets.
Anticancer Properties
Research indicates that thiazole derivatives exhibit significant anticancer properties. Studies have shown that compounds with similar structures to this compound demonstrate cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | A172 | 23.30 ± 0.35 |
| 2 | B16F10 | <25 |
| 3 | MDA-MB-231 | <25 |
These results suggest that the thiazole moiety plays a vital role in inhibiting cancer cell proliferation, with some derivatives showing potency comparable to standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
Thiazole derivatives are also recognized for their antimicrobial properties. The compound this compound has been reported to inhibit bacterial growth effectively. In a study evaluating various thiazole compounds, it was found that:
- Minimum Inhibitory Concentration (MIC) values ranged from 5 to 50 µg/mL against various bacterial strains.
This antimicrobial activity is attributed to the ability of the thiazole ring to interact with bacterial enzymes and disrupt cellular processes .
The biological activity of this compound can be explained through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in cancer cell metabolism and proliferation.
- Receptor Binding : It may bind to certain receptors, altering signal transduction pathways that lead to apoptosis in cancer cells.
Molecular docking studies suggest that the compound forms stable complexes with target proteins, further elucidating its mechanism of action .
Case Studies
Several case studies have highlighted the efficacy of thiazole derivatives, including this compound:
- Study on Antitumor Activity : A recent study evaluated the compound's effects on Jurkat cells, a model for T-cell leukemia. The results indicated a significant reduction in cell viability at concentrations above 10 µM, correlating with increased apoptosis markers .
- Antimicrobial Efficacy : Another study assessed the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating an MIC of 20 µg/mL, indicating strong potential for therapeutic applications in treating resistant infections .
Q & A
Q. What are the optimal synthetic routes for (2-(3-Chlorophenyl)thiazol-4-yl)methanamine, and how can purity be validated?
A common approach involves reacting 4-(chloromethyl)thiazole derivatives with 3-chlorophenyl substituents under basic conditions. For example, chloromethyl intermediates (e.g., 4-(chloromethyl)thiazole) can undergo nucleophilic substitution with 3-chlorophenylboronic acid in the presence of a palladium catalyst . Purity validation typically employs HPLC (≥95% purity) and mass spectrometry (exact mass: 225.02 g/mol for CHClNS) . Melting point analysis (203–204°C for its hydrochloride monohydrate form, CAS RN 690632-12-3) further confirms crystallinity .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
- NMR : H and C NMR identify the thiazole ring (δ ~7.5–8.5 ppm for aromatic protons) and methanamine group (δ ~3.5 ppm for -CH-NH) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (225.02 g/mol) and isotopic patterns for chlorine .
- X-ray Diffraction : Structural validation is achieved via single-crystal studies (e.g., PDB ID 8AZ9, resolution 1.42 Å), resolving bond angles and dihedral distortions in the thiazole-chlorophenyl system .
Advanced Research Questions
Q. How can computational docking predict interactions between this compound and biological targets?
AutoDock4 and similar tools model ligand-receptor interactions by incorporating receptor flexibility. For example, docking studies with SARS-CoV-2 nsp1 (PDB ID 8AZ9) reveal hydrogen bonding between the thiazole nitrogen and Glu 124, while the 3-chlorophenyl group engages in hydrophobic interactions with Val 121 . Free energy calculations (e.g., MM-PBSA) quantify binding affinities, aiding in structure-activity relationship (SAR) optimization .
Q. What challenges arise in resolving its crystal structure, and how are they addressed?
Challenges include:
- Disorder in the Chlorophenyl Group : Partial occupancy due to rotational freedom is resolved using SHELXL refinement with restraints on anisotropic displacement parameters .
- Twinned Crystals : SHELXE’s twin-law detection corrects for pseudo-merohedral twinning, common in thiazole derivatives .
- Hydrogen Atom Positioning : Multiwfn’s electron density topology analysis identifies H-bond donor/acceptor sites (e.g., methanamine NH as a donor) .
Q. How does the electronic structure influence reactivity and biological activity?
Multiwfn analysis reveals:
- Electrostatic Potential (ESP) : The thiazole ring’s electron-deficient region (ESP ~+30 kcal/mol) attracts nucleophiles, while the methanamine group acts as a H-bond donor .
- Frontier Molecular Orbitals (FMOs) : A small HOMO-LUMO gap (~4.5 eV) suggests redox activity, corroborated by oxidative stability assays using HO .
- Charge Transfer : The 3-chlorophenyl group withdraws electron density, enhancing electrophilicity at the thiazole C2 position, critical for covalent inhibition mechanisms .
Q. How do structural modifications (e.g., halogen substitution) affect bioactivity?
Comparative studies with analogs (e.g., 2-(2-trifluoromethylphenyl)thiazole derivatives) show:
- Chlorine vs. Fluorine : The 3-Cl group improves binding to hydrophobic pockets (e.g., in kinase targets) due to its larger van der Waals radius compared to F .
- Methanamine vs. Methylamine : The primary amine enhances solubility (logP reduction by ~0.5 units) and hydrogen-bonding capacity, critical for blood-brain barrier penetration in CNS-targeted therapies .
Data Contradictions and Resolution
Q. Discrepancies in reported synthetic yields: How to troubleshoot?
Yields vary (50–85%) due to:
- Reaction Solvent : Polar aprotic solvents (DMF, DMSO) improve solubility but may promote side reactions (e.g., thiazole ring oxidation). Kinetic studies using in-situ IR monitor intermediate stability .
- Catalyst Loading : Pd(PPh) at 5 mol% vs. 10 mol% shows diminishing returns beyond 7 mol%, validated by DOE (Design of Experiments) .
Q. Conflicting biological activity data across assays: What factors explain this?
- Protein Flexibility : MD simulations (100 ns) show target conformational changes (e.g., SARS-CoV-2 nsp1 loop dynamics) alter ligand binding modes .
- Assay Conditions : Varying pH (6.5 vs. 7.4) impacts protonation of the methanamine group (pKa ~8.1), affecting cell permeability in cytotoxicity assays .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
